![molecular formula C24H27D8Cl2N3O4 B1165155 Ranolazine-D8 Dihydrochloride](/img/new.no-structure.jpg)
Ranolazine-D8 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ranolazine-D8 Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H27D8Cl2N3O4 and its molecular weight is 508.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetics
The deuteration of ranolazine may influence its pharmacokinetic properties. Studies indicate that deuterated compounds often exhibit altered metabolic pathways, potentially leading to improved bioavailability and reduced side effects compared to their non-deuterated counterparts . For this compound, the purity is reported at 99.9% with >98% deuterium incorporation .
This compound has been studied for various cardiovascular conditions beyond angina, including:
- Arrhythmias : Research indicates that ranolazine can modulate cardiac rhythm disturbances by affecting ion channel activity. It has shown promise in reducing the incidence of ventricular tachyarrhythmias in animal models .
- Myocardial Ischemia : In diabetic mouse models, ranolazine demonstrated protective effects against ischemia-reperfusion injury, highlighting its potential as a therapeutic agent in ischemic heart disease .
- Combination Therapy : Ranolazine has been evaluated in combination with other antiarrhythmic drugs such as amiodarone, showing enhanced efficacy in managing atrial tachycardia .
Case Studies
Several clinical trials have assessed the efficacy and safety profile of this compound:
- Study on Angina Management : A randomized controlled trial demonstrated that patients receiving ranolazine experienced significant reductions in angina frequency compared to placebo groups. The study also noted improvements in exercise tolerance and quality of life metrics.
- Pharmacokinetic Study : A clinical pharmacology review indicated that the pharmacokinetic parameters for this compound were comparable to those of standard ranolazine formulations under fasting conditions, suggesting similar absorption profiles .
- Food Effect Studies : Trials assessing the impact of food on drug absorption revealed that high-fat meals could increase peak plasma concentrations (Cmax) significantly, indicating the importance of meal timing in dosing regimens .
属性
分子式 |
C24H27D8Cl2N3O4 |
---|---|
分子量 |
508.51 |
外观 |
Purity:99.8% HPLC; >98% atom DWhite solid |
同义词 |
N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。